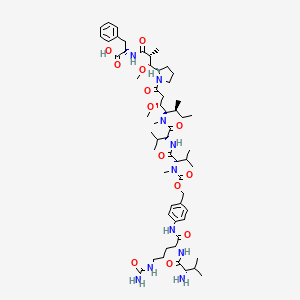
Val-Cit-PAB-MMAF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Val-Cit-PAB-MMAF is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a peptide linker (Val-Cit-PAB) and a cytotoxic payload (Monomethyl auristatin F). This compound is designed to be cleaved by specific enzymes within target cells, releasing the cytotoxic agent to exert its therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PAB-MMAF involves the conjugation of Monomethyl auristatin F to the Val-Cit-PAB linker. The process typically includes the following steps:
Synthesis of the Val-Cit-PAB linker: This involves the coupling of valine and citrulline, followed by the attachment of para-aminobenzoic acid.
Conjugation to Monomethyl auristatin F: The Val-Cit-PAB linker is then conjugated to Monomethyl auristatin F through a series of chemical reactions, often involving the use of coupling agents and solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis and purification systems to ensure consistency and quality .
化学反应分析
Types of Reactions
Val-Cit-PAB-MMAF undergoes several types of chemical reactions, including:
Cleavage by Cathepsin B: This enzyme specifically cleaves the Val-Cit linker, releasing the Monomethyl auristatin F payload within the target cell.
Common Reagents and Conditions
Cathepsin B: Used for the specific cleavage of the Val-Cit linker.
Dimethyl sulfoxide (DMSO): Commonly used as a solvent in the synthesis and reactions involving this compound.
Major Products Formed
Monomethyl auristatin F: The primary cytotoxic agent released upon cleavage of the Val-Cit linker.
科学研究应用
Val-Cit-PAB-MMAF is primarily used in the development of antibody-drug conjugates for cancer therapy. Its applications include:
作用机制
Val-Cit-PAB-MMAF exerts its effects through a targeted mechanism involving the following steps:
Binding to Target Cells: The antibody component of the ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Cleavage by Cathepsin B: Once inside the lysosome, Cathepsin B cleaves the Val-Cit linker, releasing Monomethyl auristatin F.
Cytotoxic Action: Monomethyl auristatin F inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
相似化合物的比较
Val-Cit-PAB-MMAF is unique due to its specific cleavage by Cathepsin B and its potent cytotoxic payload. Similar compounds include:
Val-Cit-PAB-Monomethyl auristatin E: Another ADC linker-payload combination with similar cleavage and cytotoxic properties.
Val-Lys-PAB-Monomethyl auristatin F: A variant with a different peptide linker, offering improved hydrophilicity and stability.
Fmoc-Val-Cit-PAB-Monomethyl auristatin F: A similar compound with an Fmoc protecting group, used in research applications.
This compound stands out for its specific enzymatic cleavage and potent cytotoxic effects, making it a valuable component in targeted cancer therapies.
属性
分子式 |
C58H92N10O13 |
|---|---|
分子量 |
1137.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C58H92N10O13/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77)/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+/m0/s1 |
InChI 键 |
DLDKFGYKTRRVEL-XCNCODNBSA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


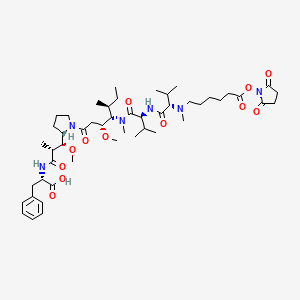
![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)
![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)
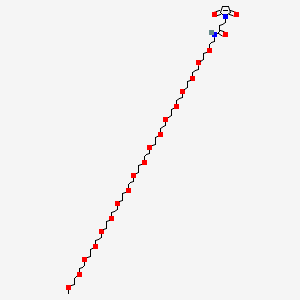

![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)

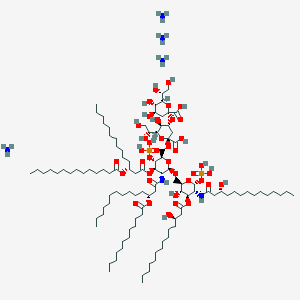
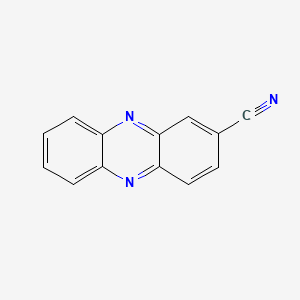

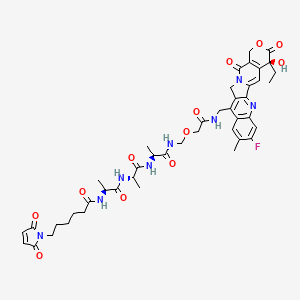

![[(1R,6R,7R,8S,8aS)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate](/img/structure/B11929604.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14R,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11929619.png)
